D-xyluronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

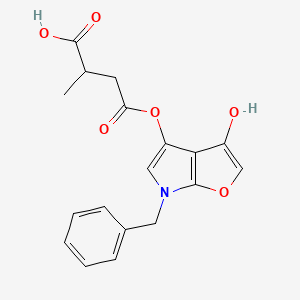

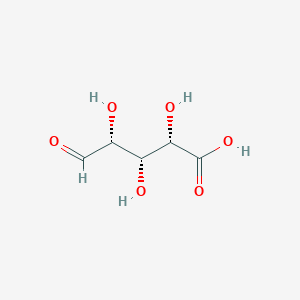

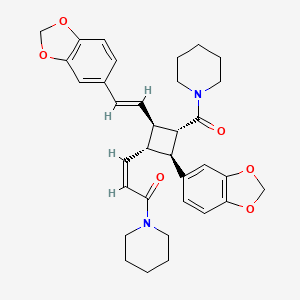

D-xyluronic acid is a xyluronic acid.

Applications De Recherche Scientifique

Bioconversion and Microbial Production

D-xyluronic acid is a versatile platform chemical with several applications in various industries. It has been explored as a complexing agent, chelator, dispersal agent for concrete, and as a precursor for co-polyamides, polyesters, hydrogels, and 1,2,4-butanetriol. Due to its potential as a non-food-derived alternative for gluconic acid, which is extensively used in pharmaceuticals, food products, solvents, and other industries, research into microbial production of d-xyluronic acid has been significant. High yields of d-xylonate from d-xylose make Gluconobacter oxydans an attractive choice for biotechnical production. Moreover, d-xylonate has been produced by genetically modified bacteria such as Escherichia coli and yeast strains like Saccharomyces cerevisiae and Kluyveromyces lactis (Toivari et al., 2012).

Biooxidation and Genetic Expression

The efficient microbe Gluconobacter oxydans NL71, known for fermenting xylose into xylonate, faces growth inhibition when concentrated lignocellulosic hydrolysates are used due to the presence of various degraded compounds formed during biomass pretreatment. Research into understanding the genetic expression changes in response to inhibitors during the biooxidation of xylose into xylonic acid has been conducted to enhance the microbial conversion efficiency. This research is pivotal for improving the industrial-scale production of d-xylonic acid (Miao et al., 2017).

Enzyme Immobilization for Bioconversion

Studies have focused on the immobilization of xylose dehydrogenase on ferromagnetic nanoparticles for efficient conversion of xylose into xylonic acid. This immobilization significantly enhances the bioconversion rate and provides excellent operational stability, showing potential for industrial applications in xylonic acid production (S & Nampoothiri, 2022).

Industrial Scale Production and Engineering Approaches

Efforts have been made to engineer microorganisms like Pichia kudriavzevii for low pH production of D-xylonate, which is considered one of the top 30 most desirable chemicals derived from biomass sugars. The engineered strains show promising results, encouraging further development towards industrial-scale production (Toivari et al., 2013).

Biocatalysis and Green Chemistry Applications

D-xylonic acid has been utilized as both a solvent and an effective biocatalyst in the synthesis of various organic compounds. The approach is noted for its environmental friendliness, simple operation, and high yields, marking significant progress in green chemistry and sustainable industrial processes (Ma et al., 2016).

Propriétés

Nom du produit |

D-xyluronic acid |

|---|---|

Formule moléculaire |

C5H8O6 |

Poids moléculaire |

164.11 g/mol |

Nom IUPAC |

(2S,3R,4R)-2,3,4-trihydroxy-5-oxopentanoic acid |

InChI |

InChI=1S/C5H8O6/c6-1-2(7)3(8)4(9)5(10)11/h1-4,7-9H,(H,10,11)/t2-,3+,4-/m0/s1 |

Clé InChI |

VQUZNVATTCZTQO-NUNKFHFFSA-N |

SMILES isomérique |

C(=O)[C@@H]([C@H]([C@@H](C(=O)O)O)O)O |

SMILES |

C(=O)C(C(C(C(=O)O)O)O)O |

SMILES canonique |

C(=O)C(C(C(C(=O)O)O)O)O |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

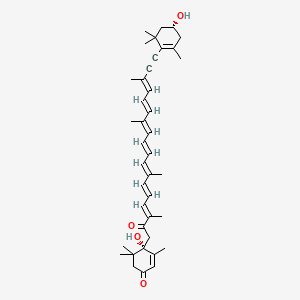

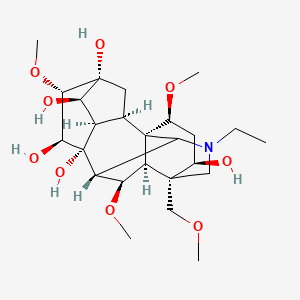

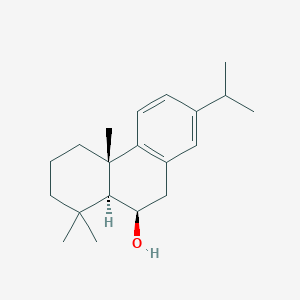

![(1S,4aR,5S,8aR)-5-[(3R)-5-hydroxy-3-methylpentyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid](/img/structure/B1258787.png)

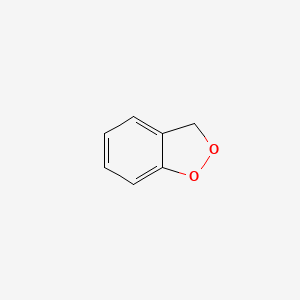

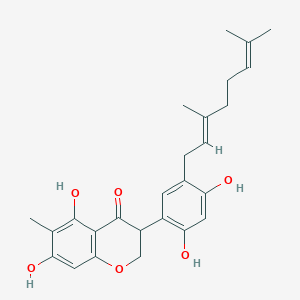

![N-[2-[[4-[2-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]carbamoyl]phenyl]quinoline-3-carboxamide](/img/structure/B1258789.png)